molecular formula C14H11ClINOS B3641833 2-chloro-N-(2-iodophenyl)-5-methylsulfanylbenzamide

2-chloro-N-(2-iodophenyl)-5-methylsulfanylbenzamide

Cat. No.: B3641833
M. Wt: 403.7 g/mol
InChI Key: LLUIWXRNBCAOBV-UHFFFAOYSA-N
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Description

2-chloro-N-(2-iodophenyl)-5-methylsulfanylbenzamide is a chemical compound with the molecular formula C13H9ClINO It is characterized by the presence of chlorine, iodine, and a methylsulfanyl group attached to a benzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(2-iodophenyl)-5-methylsulfanylbenzamide typically involves multi-step organic reactionsThe reaction conditions often require the use of specific reagents such as iodine, chlorine gas, and thiol compounds under controlled temperature and pressure conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and yield. The process is optimized to minimize by-products and maximize the efficiency of the reactions.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(2-iodophenyl)-5-methylsulfanylbenzamide undergoes various types of chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the halogen atoms.

    Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles such as amines or thiols are used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the benzamide structure .

Scientific Research Applications

2-chloro-N-(2-iodophenyl)-5-methylsulfanylbenzamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-chloro-N-(2-iodophenyl)-5-methylsulfanylbenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-(2-iodophenyl)acetamide
  • 2-chloro-N-(5-chloro-2-iodophenyl)propanamide

Uniqueness

2-chloro-N-(2-iodophenyl)-5-methylsulfanylbenzamide is unique due to the presence of the methylsulfanyl group, which imparts distinct chemical properties and reactivity compared to similar compounds. This uniqueness makes it valuable for specific applications where these properties are advantageous .

Properties

IUPAC Name

2-chloro-N-(2-iodophenyl)-5-methylsulfanylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClINOS/c1-19-9-6-7-11(15)10(8-9)14(18)17-13-5-3-2-4-12(13)16/h2-8H,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLUIWXRNBCAOBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC(=C(C=C1)Cl)C(=O)NC2=CC=CC=C2I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClINOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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